Sophocarpine hydrobromide

Overview

Description

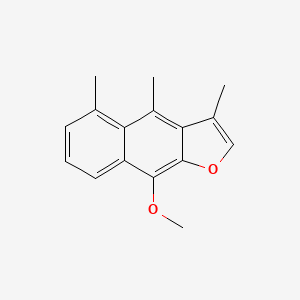

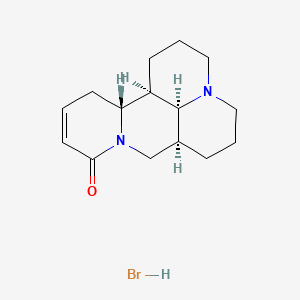

Sophocarpine hydrobromide is a derivative of sophocarpine, a natural quinolizidine alkaloid found in various species of the Sophora genus, such as Sophora flavescens Ait. This compound has been traditionally used in Chinese herbal medicine for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects .

Mechanism of Action

- Cellular effects include apoptosis (programmed cell death), autophagy, and altered signaling pathways .

- For instance, it suppresses PI3K/AKT signaling in gastric cancer cells, leading to apoptosis and autophagy .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Sophocarpine hydrobromide plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and biomolecules. For instance, it inhibits sodium (Na+), calcium (Ca2+), and potassium (K+) currents in cardiac myocytes, which are crucial for maintaining the action potential and rhythmic contractions of the heart . The compound also interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, suppressing inflammation and protecting against diabetic cardiomyopathy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cardiac myocytes, it reduces the amplitude and maximal depolarization velocity of action potentials, thereby reversing tachyarrhythmia . In endothelial cells, this compound protects against oxidized low-density lipoprotein (ox-LDL)-induced damage by inhibiting the NF-κB signaling pathway . Additionally, it improves mitochondrial function, suppresses inflammation, and inhibits cardiac apoptosis in hyperglycemic myocardial cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It inhibits sodium (Na+), calcium (Ca2+), and potassium (K+) currents, which are essential for the action potential in cardiac myocytes . The compound also suppresses the activation of the NF-κB signaling pathway, reducing inflammation and protecting against diabetic cardiomyopathy . Furthermore, this compound alleviates doxorubicin-induced heart injury by suppressing oxidative stress and apoptosis through the activation of the Nrf2/HO-1 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to reverse tachyarrhythmia induced by isoprenaline in guinea pig hearts . The compound also shows stability and long-term effects in suppressing inflammation and protecting against cardiac apoptosis in hyperglycemic myocardial cells . Its antiarrhythmic effects were not observed in certain models, such as CaCl2-ACh-induced atrial fibrillation in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in guinea pigs, a concentration of 10 μmol/L decreased the amplitude and maximal depolarization velocity of action potentials . In mice, doses of 20, 40, and 80 mg/kg showed significant analgesic and anti-inflammatory activities . High doses may lead to adverse effects, such as reduced myocardial cAMP content in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It regulates the NF-κB signaling pathway, which is crucial for inflammatory responses . The compound also affects the Nrf2/HO-1 signaling pathway, which plays a role in oxidative stress and apoptosis . Additionally, it influences the levels of pro-inflammatory mediators and vascular adhesion molecules in endothelial cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its interactions with the NF-κB signaling pathway, which affects its localization in endothelial cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In cardiac myocytes, it localizes to the cell membrane, where it inhibits sodium (Na+), calcium (Ca2+), and potassium (K+) currents . In endothelial cells, it localizes to the cytoplasm and nucleus, where it suppresses the NF-κB signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sophocarpine can be extracted from the roots of Sophora flavescens Ait. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate sophocarpine .

Industrial Production Methods: In an industrial setting, the extraction process is scaled up using large extraction tanks and continuous chromatography systems. The purified sophocarpine is then reacted with hydrobromic acid to form sophocarpine hydrobromide. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sophocarpine hydrobromide undergoes various chemical reactions, including:

Oxidation: Sophocarpine can be oxidized to form sophocarpine N-oxide.

Reduction: Reduction reactions can convert this compound back to sophocarpine.

Substitution: Halogenation reactions can substitute the hydrogen atoms in sophocarpine with halogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Sophocarpine N-oxide.

Reduction: Sophocarpine.

Substitution: Halogenated derivatives of sophocarpine.

Scientific Research Applications

Sophocarpine hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various quinolizidine derivatives.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating viral infections, cancer, and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and as a standard compound in analytical chemistry

Comparison with Similar Compounds

Sophocarpine hydrobromide is compared with other quinolizidine alkaloids such as:

Sophoridine: Similar anti-inflammatory and antiviral properties but less potent.

Matrine: More effective in treating certain types of cancer but has different molecular targets.

Aloperine: Exhibits strong anti-inflammatory effects but limited antiviral activity

This compound stands out due to its broad spectrum of pharmacological activities and its potential for therapeutic applications in various diseases.

Properties

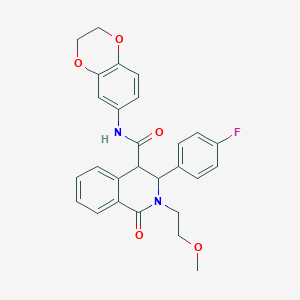

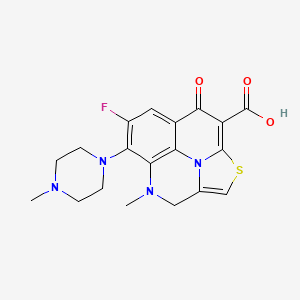

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBQEIQEBNYSFK-PUILLJIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6483-15-4 (Parent) | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00999263 | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78003-71-1 | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Sophocarpine Hydrobromide's anti-arrhythmic effects?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound appears to exert its anti-arrhythmic effects through a combination of actions on the myocardium and the nervous system []. Interestingly, the research suggests its effects are not closely linked to myocardial β-receptors, as it had negligible impact on myocardial cAMP content in mice []. This suggests that other pathways are involved in its therapeutic effect.

Q2: What is the role of the central nervous system in the bronchospasmolytic effect of this compound?

A2: Research suggests that the central nervous system plays a key role in the bronchospasmolytic effect of this compound. Administering the compound into either the vertebral artery or the cisterna cerebello-medullaris of rabbits successfully blocked the bronchoconstrictor effect of acetylcholine []. Further reinforcing the CNS involvement, this bronchospasmolytic effect was subsequently blocked by administering propranolol to the same CNS locations [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.